Product packaging for tert-Butyl (2-formylphenyl)carbamate(Cat. No.:CAS No. 74965-38-1)

tert-Butyl (2-formylphenyl)carbamate

Cat. No.: B1338957
CAS No.: 74965-38-1
M. Wt: 221.25 g/mol
InChI Key: DHALMIBUKCNMLD-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl (2-formylphenyl)carbamate (CAS 74965-38-1) is a high-purity chemical building block of significant value in organic and medicinal chemistry research. This compound, with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol, is characterized by the presence of both a carbamate-protected aniline and a benzaldehyde group on the same aromatic ring . This unique structure makes it a versatile precursor for the synthesis of more complex molecules. Research Applications and Value This compound serves as a key intermediate in the construction of diverse molecular architectures. Its primary utility lies in its two orthogonal functional groups: the aldehyde group is amenable to condensation reactions, while the tert-butoxycarbonyl (Boc) group serves as a protecting group for amines that can be deprotected under mild acidic conditions. Computational predictions suggest that this molecule exhibits high gastrointestinal absorption and can cross the blood-brain barrier, which can be a valuable consideration for researchers in drug discovery, particularly in the design of central nervous system (CNS)-active agents . Handling and Storage To ensure product stability and longevity, this material should be stored under an inert atmosphere at 2-8°C . As a standard laboratory safety practice, always consult the relevant Safety Data Sheet (SDS) before use. This product is labeled with the signal word "Warning" and may be harmful if swallowed, causes skin and eye irritation, or may cause respiratory irritation . Notice This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B1338957 tert-Butyl (2-formylphenyl)carbamate CAS No. 74965-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-8H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHALMIBUKCNMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461260
Record name tert-Butyl (2-formylphenyl)carbamate
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74965-38-1
Record name tert-Butyl (2-formylphenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74965-38-1
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Ii. Advanced Synthetic Methodologies and Mechanistic Investigations

Strategic Approaches to the Synthesis of tert-Butyl (2-formylphenyl)carbamate

The preparation of this bifunctional molecule, containing both a protected amine and a reactive aldehyde, requires careful selection of synthetic strategies to ensure compatibility with the present functional groups.

The reaction between a phenol (B47542) and a chloroformate, such as tert-butyl chloroformate, typically results in the formation of a carbonate ester. In the case of 2-formylphenol, the hydroxyl group would act as the nucleophile, attacking the electrophilic carbonyl carbon of tert-butyl chloroformate. This process, generally carried out in the presence of a base to deprotonate the phenol, would yield O-(2-formylphenyl) tert-butyl carbonate rather than the N-carbamate. The steric bulk of the tert-butyl group in tert-butyl chloroformate can influence the reaction mechanism, favoring ionization pathways over simple addition-elimination in some cases. However, the primary product remains an O-substituted carbonate or a product derived from it, not the N-substituted title compound. Therefore, this pathway is not a direct or viable route for the synthesis of this compound.

More practical and widely employed syntheses of this compound involve the use of precursors where the carbamate (B1207046) functionality is introduced through established chemical transformations.

The most direct and common method for the synthesis of this compound is the protection of the amino group of 2-aminobenzaldehyde (B1207257). This is typically achieved by reacting 2-aminobenzaldehyde with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govcymitquimica.com The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride (B1165640). This transformation is usually carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. fishersci.co.ukorganic-chemistry.org The process is generally efficient, with high yields and relatively mild reaction conditions. fishersci.co.uk

The general mechanism for the Boc protection of an amine is as follows:

The lone pair of electrons on the nitrogen atom of the amine attacks a carbonyl carbon of di-tert-butyl dicarbonate.

This leads to the formation of a tetrahedral intermediate.

The intermediate collapses, with the departure of a tert-butoxycarbonate anion as a leaving group.

The leaving group then acts as a base, deprotonating the newly formed carbamate, or decomposes to generate tert-butoxide and carbon dioxide.

Table 1: Representative Conditions for the Boc Protection of Amines

Amine SubstrateReagentBaseSolventTemperatureYield (%)
Aromatic Aldehyde & Amine(Boc)₂O / NaBH(OAc)₃TriethylamineDichloromethaneRoom Temp.78-95 nih.gov
General Amines(Boc)₂OSodium HydroxideWater/THFRoom Temp.High fishersci.co.uk
2-Nitroaniline(Boc)₂OTriethylamine--Moderate to Good nih.gov

This table presents generalized conditions for Boc protection; specific parameters for 2-aminobenzaldehyde may vary.

The Curtius rearrangement provides an alternative pathway to carbamates from carboxylic acids. wikipedia.orgnih.gov For the synthesis of this compound, the starting material would be 2-formylbenzoic acid. The key steps of this process are:

Conversion of the carboxylic acid to an acyl azide (B81097). This is often achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA). researchgate.net

Thermal or photochemical decomposition of the acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgillinoisstate.edu This rearrangement is believed to be a concerted process. wikipedia.org

The in situ generated isocyanate is then trapped by a suitable nucleophile. In this case, tert-butanol (B103910) is used to yield the desired tert-butyl carbamate. nih.govnih.gov

This method is valued for its tolerance of a wide variety of functional groups and the retention of stereochemistry during the rearrangement. nih.gov One-pot procedures have been developed where the carboxylic acid is converted directly to the carbamate without isolation of the intermediate acyl azide. nih.govorganic-chemistry.org

Modern synthetic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, including palladium-catalyzed cross-coupling reactions. To synthesize this compound using this approach, a suitable starting material would be an ortho-halobenzaldehyde, such as 2-bromobenzaldehyde.

The reaction involves the coupling of the aryl halide with tert-butyl carbamate in the presence of a palladium catalyst, a suitable ligand (e.g., a biaryl phosphine), and a base. researchgate.net The catalytic cycle typically involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Coordination of the carbamate to the palladium center.

Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

This methodology has been successfully applied to a range of aryl and heteroaryl halides, providing N-aryl tert-butyl carbamates in moderate to excellent yields. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. researchgate.net

Table 2: Key Components in Palladium-Catalyzed N-Arylation with tert-Butyl Carbamate

ComponentExamplesPurpose
Aryl Halide 2-Bromobenzaldehyde, 2-ChlorobenzaldehydeElectrophilic coupling partner
Carbamate tert-Butyl carbamateNucleophilic coupling partner
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Facilitates C-N bond formation
Ligand X-Phos, Buchwald-type ligandsStabilizes and activates the catalyst
Base Cs₂CO₃, NaOtBuPromotes the reaction
Solvent 1,4-Dioxane, TolueneReaction medium

This table outlines the general components for this type of cross-coupling reaction.

The Hofmann rearrangement is another classical named reaction that can be adapted for the synthesis of carbamates. This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. nih.gov To apply this to the synthesis of this compound, the starting material would be 2-formylbenzamide.

The reaction is typically carried out by treating the amide with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) in the presence of an alcohol, in this case, tert-butanol. The key steps are:

Deprotonation of the amide by the base.

Reaction with the halogen to form an N-haloamide.

A second deprotonation, followed by rearrangement to form an isocyanate.

The isocyanate is then trapped by tert-butanol to form the tert-butyl carbamate.

While the traditional Hofmann rearrangement uses aqueous base, modifications have been developed that allow for the formation of carbamates directly by including an alcohol in the reaction mixture.

Environmentally Benign and Sustainable Synthetic Pathways

In the quest for greener chemical processes, significant attention has been directed towards the development of sustainable methods for carbamate synthesis, minimizing the use of hazardous reagents like phosgene.

Cathodic Reduction of Carbon Dioxide for Carbamate Synthesis

A promising and environmentally friendly approach for the synthesis of carbamates involves the electrochemical fixation of carbon dioxide (CO2). rsc.orgrsc.org This method utilizes CO2, a readily available and non-toxic C1 source, in conjunction with an appropriate amine, such as a derivative of 2-aminobenzaldehyde, to form the carbamate moiety under mild conditions. The cathodic reduction of CO2 in the presence of an amine is a key step in this process. organic-chemistry.org

The general mechanism involves the electrochemical generation of a reactive CO2 species or the activation of the amine at the cathode. This is followed by the nucleophilic attack of the amine on the activated CO2, leading to the formation of a carbamate anion. Subsequent reaction with an alkylating agent or protonation can yield the final carbamate product. The use of electrocatalysis can enhance the efficiency and selectivity of this transformation. chemistryviews.org

Recent advancements have highlighted the use of single-atom catalysts, such as atomically dispersed copper on N-doped carbon nanosheets (Cu-N-C), to improve the catalytic performance for the electrosynthesis of N-arylcarbamates. chemistryviews.org These catalysts offer abundant active sites and can stabilize reaction intermediates, leading to higher yields and stability. chemistryviews.org While direct electrosynthesis of this compound from CO2 has not been extensively reported, the principles established for other N-aryl carbamates provide a clear pathway for future research in this sustainable direction.

Table 1: Overview of Catalysts and Conditions for Electrocatalytic Carbamate Synthesis from CO2

Catalyst/Mediator Substrates Reaction Conditions Key Findings Reference
Cu-N-C Nanosheets Various amines, CO2 Electrocatalysis High yield and stability for N-phenylcarbamate synthesis. chemistryviews.org
Ionic Liquids (e.g., BMIm-BF4) Amines, CO2, EtI Cathodic reduction Environmentally friendly, mild, and safe synthesis of organic carbamates. organic-chemistry.org
CeO2 and 2-cyanopyridine CO2, anilines, alcohols Catalysis Effective for direct catalytic synthesis of N-arylcarbamates. researchgate.net
Polymer-supported DBU CO2, amines, alkyl halides 1 atm CO2, room temp. Practical protocol with a reusable catalyst. chemistryviews.org

Mechanistic Elucidation of Key Synthetic Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing novel, more efficient pathways. For a molecule with the dual reactivity of an aldehyde and a protected amine, such as this compound, mechanistic studies are particularly insightful.

Proposed Reaction Pathways in Cascade and Multi-component Protocols

While specific cascade or multi-component reactions for the direct synthesis of this compound are not extensively documented, analogous reactions provide a basis for proposing plausible pathways. For instance, a hypothetical multi-component reaction could involve 2-aminobenzaldehyde, di-tert-butyl dicarbonate, and a third component that reacts with the formyl group in a subsequent step, all in a one-pot process.

A potential cascade reaction could be initiated by the reaction of a suitably substituted aniline (B41778) derivative that undergoes an intramolecular cyclization or rearrangement to generate the ortho-formyl and carbamate functionalities. For example, cascade reactions involving 2-(allyloxy)arylaldehydes have been developed for the synthesis of complex heterocyclic systems. mdpi.com A similar strategy could be envisioned where a precursor to the carbamate undergoes a cascade reaction to introduce the formyl group.

Role of Intermediates in Reaction Selectivity and Efficiency

The formyl group, being electron-withdrawing, would decrease the basicity of the amino group, potentially slowing down the initial reaction with the carboxylating agent. However, it could also influence the stability of subsequent intermediates through intramolecular interactions. In cascade reactions, transient intermediates such as imines, formed from the reaction of the formyl group, could direct the subsequent bond-forming steps, thereby controlling the regioselectivity and stereoselectivity of the transformation.

Computational Chemistry Approaches to Reaction Mechanism Prediction (e.g., DFT Studies)

DFT calculations can be employed to:

Map Potential Energy Surfaces: To identify the lowest energy reaction pathway and determine the rate-determining step. researchgate.net

Characterize Transition States: To understand the geometry and electronic structure of the highest energy point along the reaction coordinate.

Analyze Intermediate Stability: To predict the likelihood of the formation and accumulation of intermediates that can influence the reaction course.

Probe Substituent Effects: To rationalize how the electronic and steric properties of groups like the ortho-formyl and tert-butyl carbamate affect reactivity.

For example, DFT studies on the formation of N-(carbomylcarbamothioyl) benzamide (B126) have successfully computed the reaction mechanism, identifying transition states and intermediates. researchgate.net Similar computational approaches could be applied to investigate the synthesis of this compound, providing a deeper understanding of the reaction dynamics and guiding the development of more efficient synthetic methodologies.

Table 2: Application of DFT in Elucidating Reaction Mechanisms of Related Compounds

Study Focus Computational Method Key Findings Reference
N-(carbomylcarbamothioyl) benzamide formation B3LYP/6-31g(d) Successfully computed the reaction mechanism and identified two transition states. researchgate.net
NHC-catalyzed [2 + 2] cycloaddition DFT Investigated two possible mechanisms and identified the rate- and stereoselectivity-determining step. rsc.org
Suzuki–Miyaura reactions with aryl sulfamates DFT Provided an in-depth investigation into the reaction mechanism, particularly the turnover-limiting oxidative addition step. researchgate.net
CO2 insertion by organotin(IV) dialkoxides DFT Predicted the feasibility of converting aromatic amines into carbamates, which was experimentally corroborated. nih.gov

Chemical Reactivity and Transformations

Reactions Involving the Formyl Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Aldol Condensation: Reaction with enolates to form β-hydroxy carbonyl compounds.

Grignard and Organolithium Reactions: Nucleophilic addition to the carbonyl group to form secondary alcohols.

Reactions Involving the Carbamate (B1207046) Group

The Boc-protected amine can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free amine. This primary amine can then participate in a range of reactions, such as amide bond formation, N-alkylation, and diazotization.

Cyclization Reactions

The true synthetic power of this compound is realized in cyclization reactions. Following a reaction at the formyl group, subsequent deprotection of the Boc group can lead to spontaneous or induced intramolecular cyclization to form various heterocyclic systems. For example, reaction with an amine followed by deprotection can lead to the formation of dihydroquinazolines.

Iv. Applications in Advanced Organic Synthesis

Role as a Protecting Group in Complex Molecule Synthesis

In the synthesis of complex molecules, such as pharmaceuticals or natural products, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary mask is known as a protecting group. The tert-butoxycarbonyl (Boc) group, present in tert-butyl (2-formylphenyl)carbamate, is one of the most widely used protecting groups for amines.

The Boc group is a carbamate-based protecting group highly effective for shielding the nucleophilic and basic nature of amine functionalities. It is readily introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). In the case of this compound, the Boc group deactivates the aniline (B41778) nitrogen, rendering it non-nucleophilic and stable to a wide variety of non-acidic reagents and reaction conditions. This stability is crucial during synthetic steps that might otherwise be compromised by a free amino group.

The deprotection, or removal, of the Boc group is typically achieved under anhydrous acidic conditions. A common reagent for this purpose is trifluoroacetic acid (TFA), which efficiently cleaves the carbamate (B1207046) to release the free amine, carbon dioxide, and the stable tert-butyl cation.

A key concept in the synthesis of complex molecules is orthogonality, which refers to the use of multiple, distinct classes of protecting groups that can be removed under specific conditions without affecting the others. This strategy allows for the selective deprotection and reaction of different functional groups at various stages of a synthesis. The Boc group is a cornerstone of many orthogonal protection schemes due to its acid-labile nature. It is fully compatible with other common protecting groups, enabling chemists to execute intricate, multi-step synthetic sequences with precision.

Table 1: Orthogonal Protection Schemes Involving the Boc Group

Protecting GroupAbbreviationProtected FunctionalityCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocAmineStrong Acid (e.g., TFA)Fmoc, Cbz, Benzyl Ethers
9-FluorenylmethoxycarbonylFmocAmineBase (e.g., Piperidine)Boc, Cbz, Benzyl Ethers
CarboxybenzylCbzAmineCatalytic HydrogenationBoc, Fmoc

Utilization as a Key Intermediate and Building Block

Beyond its role in amine protection, the entire structure of this compound serves as a valuable building block. The presence of the formyl (aldehyde) group ortho to the protected amine provides a reactive handle for a wide array of chemical transformations, leading to the synthesis of diverse and valuable compounds.

This compound is a key intermediate in the synthesis of various biologically active molecules. Research has shown its utility in preparing novel anti-inflammatory agents. nih.gov In these syntheses, the Boc-protected amine is first coupled with various carboxylic acids. Subsequent manipulation or cyclization involving the aldehyde function can lead to complex structures with therapeutic potential. The carbamate moiety itself is a common feature in many pharmaceuticals.

Table 2: Examples of Biologically Active Scaffolds Synthesized from Amino-Aldehyde Precursors

Precursor TypeReactionResulting ScaffoldPotential Biological Activity
2-(Boc-amino)benzaldehydeAmidation and CyclizationBenzamido-phenylcarbamatesAnti-inflammatory
2-Aminobenzaldehyde (B1207257)Condensation with CH-acidsQuinazolinones, BenzimidazolesAntiviral, Antimicrobial, Antitumor
2-AminobenzaldehydeMulticomponent ReactionsDiverse HeterocyclesBroad-spectrum Pharmacological

The aldehyde functional group in this compound is a prochiral center, meaning it can be converted into a chiral center. Through nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) followed by reduction, the formyl group can be transformed into a secondary alcohol. The use of chiral catalysts or auxiliaries in this process allows for the asymmetric synthesis of enantiomerically pure or enriched secondary alcohols. These chiral alcohols are valuable intermediates, as seen in the enzymatic kinetic resolution of the related compound tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which underscores the importance of this chiral structural motif. researchgate.net

The ortho-disubstituted pattern of this compound makes it an ideal precursor for the synthesis of fused heterocyclic compounds. Following the deprotection of the Boc group to reveal the free amine, the resulting 2-aminobenzaldehyde can undergo intramolecular or intermolecular cyclocondensation reactions. This strategy is widely employed in multicomponent reactions where the amino-aldehyde condenses with other reactants, such as active methylene (B1212753) compounds (e.g., β-ketoesters or malononitrile), to rapidly construct complex heterocyclic systems like quinolines, benzodiazepines, and benzimidazoles. researchgate.netnih.govresearchgate.net These heterocyclic scaffolds are prevalent in medicinal chemistry and materials science. nih.gov

Intermediate in Pharmaceutical Development

The primary application of this compound is as an intermediate in the development of pharmaceuticals. researcher.lifekorea.ac.kr Its dual functionality makes it an ideal precursor for constructing the core structures of various biologically active compounds. The Boc-protecting group is crucial in multi-step syntheses, as it can be easily removed under acidic conditions, revealing the primary amine for further functionalization.

While various tert-butyl carbamate derivatives are integral to the synthesis of drug candidates like the anticonvulsant Lacosamide, specific synthetic routes starting from this compound are not prominently documented in the scientific literature. google.com The synthesis of Lacosamide typically involves chiral amino acid precursors, such as D-serine, which are protected using Boc anhydride (B1165640) before undergoing a series of condensation and alkylation reactions. google.com

Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. The synthesis of these complex molecules often involves the construction of heterocyclic scaffolds. While carbamate-containing building blocks are utilized in the broader field of kinase inhibitor synthesis, direct and specific examples detailing the use of this compound as a key intermediate for named kinase inhibitors are not extensively reported in publicly available research.

Protease inhibitors, critical in the treatment of viral diseases and other conditions, often feature peptide-like structures or complex heterocyclic cores. Aldehyde-containing fragments can act as "warheads" that interact with the active site of cysteine proteases. nih.gov Although the structure of this compound makes it a plausible precursor for such inhibitors, specific, published synthetic pathways originating from this compound to create established protease inhibitors are not widely available. General syntheses of protease inhibitors often involve different carbamate-protected amino acids and epoxides. nih.gov

Catalytic Applications in Organic Transformations

The utility of this compound extends into the realm of catalysis, primarily through the synthesis of its derivatives which can act as ligands in catalytic systems.

Catalytic Systems Involving this compound Derivatives

The aldehyde functional group of this compound is readily condensed with primary amines to form Schiff bases (or imines). nih.gov Schiff bases are a highly important class of ligands in coordination chemistry. scispace.commdpi.com The resulting Schiff base derivative of this compound is a multidentate ligand, capable of coordinating with various transition metals.

These metal-Schiff base complexes are known to be effective catalysts in a variety of organic transformations, including oxidation, reduction, and hydrolysis reactions. scispace.commdpi.comresearchgate.net For example, Schiff base complexes of metals like copper, cobalt, and nickel have demonstrated catalytic activity in reactions such as the oxygenation of alkenes and the decomposition of hydrogen peroxide. scispace.com The specific structure of the Schiff base ligand and the choice of the metal center can be tuned to control the selectivity and efficiency of the catalytic process. Therefore, this compound serves as a crucial precursor for creating custom ligands for use in homogeneous catalysis. nih.gov

Investigation of Structure-Activity Relationships in Derivatives

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a parent compound, such as this compound, affect its interactions with biological targets.

The chemical reactivity and biological efficacy of carbamate derivatives are highly sensitive to the nature and position of substituents on the phenyl ring. While direct SAR studies on this compound are not extensively documented, principles can be drawn from studies on analogous carbamate structures.

For instance, in flavonoid carbamate derivatives designed as enzyme inhibitors, the degree of substitution is critical. nih.gov A study found that excessive carbamate substitution on flavonoid cores led to a loss of inhibitory activity against acetylcholinesterase and monoacylglycerol lipase (B570770), likely due to steric hindrance at the enzyme's active site. nih.gov Conversely, derivatives that retained a free hydroxyl group showed significant activity, emphasizing that a precise substitution pattern is necessary to enhance biological function. nih.gov

In another example involving O-biphenyl-3-yl carbamates, modifications to the carbamoyl (B1232498) moiety significantly influenced interaction with the Abcg2 efflux transporter. nih.gov A primary or secondary carbamoyl group was found to be a key determinant for interaction with this transporter, a factor that controls the compound's ability to cross the blood-brain barrier. nih.gov This demonstrates that even small changes to the carbamate group can dramatically alter the pharmacokinetic properties of a molecule.

The electronic properties of substituents also play a crucial role. Studies on other aromatic carbamates show that electron-donating groups can enhance the rate of fragmentation in bioreductive prodrugs by stabilizing developing positive charges on the benzylic carbon. This principle suggests that adding electron-donating groups to the phenyl ring of this compound could similarly modulate its reactivity.

Table 1: Impact of Substituent Variations on Carbamate Derivatives

Structural ModificationObserved EffectPotential RationaleSource
Excessive carbamate substitution on a flavonoid coreLoss of enzyme inhibitory activitySteric hindrance within the enzyme's active site nih.gov
Retention of a free hydroxyl groupPreservation or enhancement of enzyme inhibitionThe hydroxyl group is crucial for binding to the active site nih.gov
Modification of the carbamoyl moiety (e.g., primary vs. tertiary)Altered interaction with efflux transporters (Abcg2)The carbamoyl group is a key determinant for transporter recognition nih.gov
Addition of electron-donating groups to the phenyl ringAccelerated fragmentation of the carbamateStabilization of cationic intermediates

Studies on a Boc-carbamate monomer revealed that the molecule exists in several stable conformations. chemrxiv.org The most stable of these are stabilized by intramolecular hydrogen bonds, for example, between a hydroxyl group and the carbamate's carbonyl oxygen. chemrxiv.org These interactions lock the molecule into specific shapes, which can be more or less favorable for binding to a receptor or enzyme active site.

Further illustrating the importance of conformation, a study of a closely related compound, tert-butyl (2-aminophenyl)carbamate, identified two distinct crystalline forms, or polymorphs. researchgate.net These polymorphs differ in the conformation of the molecules and their arrangement in the crystal lattice, leading to different hydrogen bonding networks. researchgate.net This finding highlights the molecule's conformational flexibility and shows how different solid-state arrangements can arise, which can impact properties like solubility and bioavailability. Such conformational variability is likely present in this compound as well, where intramolecular hydrogen bonding between the formyl group and the carbamate N-H could further influence its preferred shape and interaction profile.

Conclusion

Vi. Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of tert-Butyl (2-formylphenyl)carbamate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of this compound. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

¹H NMR Research Findings: The ¹H NMR spectrum provides distinct signals that correspond to each type of proton in the molecule. The aldehydic proton appears as a singlet at a characteristic downfield shift of approximately 9.9 ppm. The aromatic protons on the phenyl ring typically appear in the range of 7.1 to 8.4 ppm, with their splitting patterns (e.g., doublets, triplets) providing information about their relative positions. A broad singlet corresponding to the N-H proton of the carbamate (B1207046) group is also observed. The most upfield signal is an intense singlet around 1.5 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group.

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
~9.9 Singlet Aldehyde (CHO)
~8.5 - 9.5 Broad Singlet Amine (NH)
~7.1 - 8.4 Multiplet Aromatic (Ar-H)

¹³C NMR Research Findings: The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The carbonyl carbon of the aldehyde group resonates significantly downfield, typically around 191 ppm. The carbamate carbonyl carbon appears at approximately 153 ppm. The six aromatic carbons produce signals in the 120-140 ppm region. The quaternary and methyl carbons of the tert-butyl group are observed at characteristic shifts of about 81 ppm and 28 ppm, respectively.

Table 2: Representative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~191 Aldehyde Carbonyl (C=O)
~153 Carbamate Carbonyl (C=O)
~120 - 140 Aromatic Carbons (Ar-C)
~81 tert-butyl Quaternary Carbon

Mass spectrometry (MS) is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition. The molecular formula of this compound is C₁₂H₁₅NO₃, corresponding to a monoisotopic mass of 221.1052 Da. nih.govuni.lu HRMS analysis can verify this mass with high precision (typically within 5 ppm), confirming the molecular formula and ruling out other potential structures. researchgate.net The compound is often analyzed via electrospray ionization (ESI), where it can be observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu

Table 3: Predicted HRMS Data for this compound Adducts

Adduct Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₂H₁₆NO₃⁺ 222.1125
[M+Na]⁺ C₁₂H₁₅NNaO₃⁺ 244.0944
[M+K]⁺ C₁₂H₁₅KNO₃⁺ 260.0684

Data sourced from PubChem predictions. uni.lu

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure. A sharp absorption band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate. libretexts.org The spectrum is also characterized by strong absorptions from the two carbonyl groups; the aldehyde C=O stretch typically appears around 1690-1715 cm⁻¹, while the carbamate C=O stretch is found at a slightly higher wavenumber, around 1700-1730 cm⁻¹. libretexts.org Additional characteristic peaks include C-H stretches for the aromatic and aliphatic portions and C=C stretching bands for the aromatic ring. libretexts.orgresearchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3300 - 3500 N-H Stretch Carbamate
2850 - 3000 C-H Stretch tert-butyl
2720 - 2820 C-H Stretch Aldehyde
1700 - 1730 C=O Stretch Carbamate
1690 - 1715 C=O Stretch Aldehyde

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity. These methods exploit differences in the physical and chemical properties of the components to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound. A common approach involves reverse-phase (RP) HPLC, where the compound is passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase. sielc.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method is highly sensitive and can detect trace impurities. UPLC offers faster analysis times and improved resolution compared to conventional HPLC.

Table 5: Typical RP-HPLC Method Parameters for Analysis

Parameter Condition
Column C18 (Reverse-Phase)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid
Elution Mode Gradient or Isocratic
Flow Rate 0.5 - 1.0 mL/min

For the purification of this compound on a preparative scale, flash column chromatography is the most widely used technique. orgsyn.orgbeilstein-journals.org This method involves passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel. rsc.org A solvent system of increasing polarity, commonly a gradient of ethyl acetate (B1210297) in hexane, is used as the mobile phase. beilstein-journals.org Components of the mixture travel through the column at different rates based on their polarity, allowing for the separation and collection of the pure compound. The progress of the purification is monitored by Thin-Layer Chromatography (TLC).

Table 6: Typical Conditions for Flash Column Chromatography Purification

Parameter Description
Stationary Phase Silica Gel
Mobile Phase / Eluent Hexane / Ethyl Acetate Gradient
Loading Method Dry or wet loading of crude product

Table of Mentioned Compounds

Compound Name Role/Context
This compound Primary subject of the article
Acetonitrile Mobile phase component in HPLC
Water Mobile phase component in HPLC
Formic Acid Mobile phase modifier in HPLC
Hexane Mobile phase component in flash chromatography

X-ray Diffraction for Solid-State Characterization

X-ray diffraction is a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive insight into the molecule's solid-state conformation and packing.

Single-crystal X-ray diffraction analysis stands as the definitive method for elucidating the molecular structure of a compound in the solid state. This technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. The resulting diffraction pattern is then analyzed to generate a detailed three-dimensional model of the electron density, from which the precise positions of the atoms can be determined. This provides unequivocal data on the molecule's conformation, bond lengths, bond angles, and the nature of its intermolecular interactions within the crystal lattice.

Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no public records of a single-crystal X-ray diffraction study for this compound could be located. Consequently, detailed experimental data, including unit cell dimensions, space group, and specific intramolecular distances and angles for this specific compound, are not available in the public domain.

While crystallographic data for derivatives and reaction products of this compound exist, this information does not describe the crystal structure of the parent molecule itself. Therefore, a detailed analysis of its solid-state characterization via single-crystal X-ray diffraction cannot be provided at this time.

Vii. Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of tert-butyl (2-formylphenyl)carbamate and related N-Boc (tert-butoxycarbonyl) protected aldehydes is an area of ongoing interest, with a focus on improving efficiency, safety, and sustainability. Conventional methods often involve the protection of 2-aminobenzaldehyde (B1207257), a compound that can be unstable and prone to self-condensation. wikipedia.org Future synthetic explorations are likely to focus on one-pot procedures that circumvent the isolation of sensitive intermediates.

Emerging strategies may involve tandem reactions, such as a one-pot direct reductive amination followed by N-Boc protection, which has proven effective for other aldehyde systems. ontosight.ai Another promising avenue is the development of chemoselective synthesis routes from more complex starting materials. For instance, novel methods have been developed for the synthesis of related compounds like 4-(N-Boc-N-methylaminomethyl)benzaldehyde through the selective reduction and oxidation of precursors derived from terephthaloyl chloride. korea.ac.krresearcher.life Adapting such strategies could provide more efficient and scalable access to this compound.

Catalysis is also a key area for innovation. The development of novel catalytic systems, potentially using ionic liquids as recyclable solvents, could offer greener alternatives to traditional methods that use stoichiometric and often hazardous reagents like phosphorus oxychloride for formylation. nih.gov

Design and Synthesis of Advanced Derivatives with Enhanced Properties

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic amine (after deprotection), makes it an ideal precursor for a diverse range of advanced derivatives. beilstein-journals.orgcymitquimica.com

The aldehyde group is a versatile handle for constructing complex molecular architectures. Its reactivity allows for:

Condensation Reactions: It can react with amines and related compounds to form Schiff bases, which are precursors to various heterocyclic systems. For example, the precursor 2-aminobenzaldehyde is famously used in the Friedländer synthesis to produce quinolines, a privileged scaffold in medicinal chemistry. wikipedia.orgresearchgate.net

Nucleophilic Additions: The aldehyde can undergo addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to generate secondary alcohols, which can be further functionalized.

Wittig and Related Olefinations: Reaction with phosphorus ylides can convert the formyl group into a carbon-carbon double bond, enabling the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives.

The Boc-protected amine provides a stable, latent nucleophile. Following deprotection under acidic conditions, the resulting free amine can be acylated, alkylated, or used in cyclization reactions. A notable example is the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.govnih.gov In this approach, a related compound, tert-butyl (2-aminophenyl)carbamate, is condensed with various carboxylic acids to form a library of amide derivatives, some of which exhibit significant biological activity. nih.govnih.gov

Future work will likely focus on combining reactions at both functional groups to create intricate polycyclic and heterocyclic compounds with tailored electronic and steric properties for applications in drug discovery and materials science.

Broader Applications in Drug Discovery and Development

The carbamate (B1207046) functional group is a well-established motif in medicinal chemistry, present in numerous approved drugs. nih.gov Carbamate-containing drugs are used as anticonvulsants, cholinesterase inhibitors for treating neurodegenerative diseases, and anticancer agents. nih.gov The this compound scaffold serves as a valuable building block for accessing novel compounds with potential therapeutic applications.

Research has already demonstrated the potential of derivatives in this area. For example, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, synthesized from a closely related precursor, were evaluated for their anti-inflammatory activity. nih.govnih.gov Docking studies suggested that these compounds could potentially inhibit enzymes involved in the inflammatory cascade.

Furthermore, carbamate derivatives serve as key intermediates in the synthesis of complex pharmaceutical agents. While not directly involving the title compound, a patent has described the use of a different tert-butyl carbamate derivative as a crucial intermediate for synthesizing Lacosamide, a medication used for treating epilepsy and neuropathic pain. google.com This highlights the potential of such building blocks in constructing complex active pharmaceutical ingredients. The versatility of this compound allows for its incorporation into various molecular scaffolds, enabling the exploration of new chemical space in the search for novel therapeutics targeting a wide range of diseases.

Derivative ClassPotential Therapeutic ApplicationResearch Finding
Substituted BenzamidesAnti-inflammatoryDerivatives of a related carbamate showed potential inhibitory activity in docking studies. nih.govnih.gov
QuinolinesDiverse (Antimalarial, Antibacterial, Anticancer)The 2-aminobenzaldehyde core is a classic reactant in the Friedländer synthesis of quinolines. wikipedia.orgresearchgate.net
Heterocyclic SystemsAnticonvulsant, NeuroprotectiveCarbamate intermediates are used in the synthesis of drugs like Lacosamide. google.com

Integration with Green Chemistry Principles

Future research will increasingly prioritize the alignment of synthetic pathways for this compound and its derivatives with the principles of green chemistry. This involves developing processes that are more atom-economical, use less hazardous substances, and are more energy-efficient.

Key areas of development include:

Biocatalysis: The use of enzymes for chemical transformations offers a green alternative to traditional synthesis. Promiscuous esterases have been successfully employed for the synthesis of various carbamates in aqueous media, avoiding the need for volatile organic solvents. nih.gov Furthermore, biocatalysts like Candida antarctica lipase (B570770) B (CALB) have been used in continuous flow processes, coupled with reactions like the Curtius rearrangement, to produce carbamates with simplified purification protocols. beilstein-journals.orgnih.govbeilstein-journals.org

Catalytic N-tert-butyloxycarbonylation: Traditional methods for introducing the Boc group often rely on di-tert-butyl dicarbonate (B1257347), which has poor atom economy. A more sustainable route involves the gold and copper co-catalyzed reaction of amines with t-butanol and carbon monoxide (CO) at room temperature, using oxygen from the air as the oxidant. nih.govresearchgate.net

Carbon Dioxide as a C1 Feedstock: A highly attractive green strategy is the direct synthesis of carbamates from amines, alcohols, and carbon dioxide (CO2). This approach utilizes a greenhouse gas as a renewable carbon source, significantly improving the sustainability profile of carbamate synthesis.

These green methodologies promise to reduce the environmental impact of producing this valuable chemical intermediate and its downstream products.

Green Chemistry ApproachPrinciplePotential Application to Synthesis
BiocatalysisUse of renewable catalysts (enzymes), milder reaction conditions, use of water as a solvent.Enzymatic synthesis of the carbamate moiety using esterases in an aqueous environment. nih.gov
Homogeneous CatalysisHigh atom economy, use of catalytic reagents instead of stoichiometric ones.AuCl₃/CuI-catalyzed reaction of 2-aminobenzaldehyde with t-butanol and CO. nih.govresearchgate.net
Use of Renewable FeedstocksReplacing fossil-fuel-derived reagents with renewable or waste sources.Direct synthesis from 2-aminobenzaldehyde, an alcohol, and CO₂.

Expanding Applications in Materials Science

The unique structure of this compound suggests its potential as a monomer or precursor for advanced materials, an area that remains largely unexplored. The presence of two distinct functional groups allows for controlled polymerization or modification of material surfaces.

The precursor molecule, 2-aminobenzaldehyde, is known to undergo self-condensation reactions, particularly in the presence of metal ions, to form trimeric and tetrameric macrocyclic ligands. wikipedia.org These macrocycles can chelate metal ions, suggesting that derivatives of this compound could be used to create novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.

Furthermore, related aromatic amines like ortho-phenylenediamine are used as monomers to build conducting polymers. researchgate.net After deprotection of the Boc group, the resulting ortho-aminobenzaldehyde moiety could be polymerized through various methods, potentially leading to new classes of polymers with applications in electronics, such as sensors or organic light-emitting diodes (OLEDs). General research into aminobenzaldehydes has pointed to their utility in creating self-healing materials, advanced plastics, and durable coatings, indicating a promising future for specifically designed monomers like this compound in this field. ontosight.ai

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butyl (2-formylphenyl)carbamate, and how can intermediates be characterized?

  • Answer : A common approach involves carbamate protection of 2-aminobenzaldehyde derivatives using tert-butyloxycarbonyl (Boc) reagents. For example, coupling Boc anhydride with 2-formylphenylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the target compound. Key intermediates should be characterized via 1H^1H/13C^{13}C NMR (to confirm Boc group incorporation and aldehyde functionality) and HPLC (to assess purity ≥95%) .

Q. How should researchers handle stability challenges during synthesis or storage?

  • Answer : The Boc group is susceptible to acidic conditions, while the aldehyde moiety may oxidize or form hydrates. Store the compound under inert gas (N2_2/Ar) at –20°C in a desiccator. Monitor degradation via TLC or LC-MS, particularly for hydrolysis products (e.g., free amine or formic acid derivatives) .

Q. What analytical techniques are essential for verifying the compound’s structure and purity?

  • Answer :

  • NMR : Confirm the presence of the Boc group (δ ~1.3 ppm for tert-butyl protons) and aldehyde proton (δ ~10 ppm).
  • Mass Spectrometry : ESI-MS or HRMS to validate the molecular ion peak (e.g., [M+H]+^+ for C12_{12}H15_{15}NO3_3).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to ensure purity >95% .

Advanced Research Questions

Q. How can researchers mitigate side reactions during functionalization of the aldehyde group?

  • Answer : The aldehyde’s reactivity may lead to undesired imine or hydrate formation. Strategies include:

  • Protection : Temporarily convert the aldehyde to an acetal using ethylene glycol under acidic catalysis.
  • Low-Temperature Reactions : Conduct nucleophilic additions (e.g., Grignard reactions) at –78°C to suppress side pathways.
  • In Situ Monitoring : Use IR spectroscopy to track aldehyde consumption (C=O stretch ~1700 cm1^{-1}) .

Q. What computational methods support the design of derivatives based on tert-Butyl (2-formylphenyl)carbamate?

  • Answer :

  • Density Functional Theory (DFT) : Model electronic effects of substituents on the aldehyde’s reactivity.
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys can propose feasible routes for modifying the carbamate or aromatic ring .

Q. How should conflicting data on the compound’s solubility and reactivity be resolved?

  • Answer : Discrepancies often arise from solvent polarity or moisture content. For example:

  • Solubility : Test in DMSO (high solubility) vs. hexane (low solubility) to establish polarity-dependent behavior.
  • Reactivity : Compare Boc deprotection rates in HCl/dioxane vs. TFA/CH2_2Cl2_2 to identify acid-strength dependencies .

Methodological Challenges and Solutions

Q. What protocols are recommended for scaling up synthesis while maintaining yield?

  • Answer :

  • Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic Boc-protection steps.
  • Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product efficiently.
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools for real-time purity assessment .

Q. How can researchers address the lack of ecotoxicological data for this compound?

  • Answer : Perform in silico assessments using tools like EPA’s ECOSAR to predict aquatic toxicity. Experimental validation may involve Daphnia magna acute toxicity assays (OECD 202) or algal growth inhibition tests (OECD 201) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.